molecular formula C25H24ClN5O B2873154 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide CAS No. 1797696-29-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide

Cat. No. B2873154
CAS RN: 1797696-29-7
M. Wt: 445.95
InChI Key: AJUAJZGUIINTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been shown to have promising effects in various scientific research studies. In

Scientific Research Applications

Antiviral Activity

Indole derivatives have been studied for their potential as antiviral agents. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses. The indole nucleus, being a part of many bioactive compounds, can bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with antiviral properties .

Anti-inflammatory Properties

The indole scaffold is found in synthetic drug molecules that exhibit anti-inflammatory activities. The structural complexity of indole derivatives allows them to interact with various biological pathways, potentially reducing inflammation .

Anticancer Applications

Indole derivatives are being explored for their anticancer properties. The ability of these compounds to interact with cellular mechanisms makes them promising candidates for the development of new cancer therapies .

Antioxidant Properties

The indole nucleus is also associated with antioxidant activities. Derivatives containing the indole structure have been synthesized and evaluated for their ability to act as antioxidants, which is crucial in combating oxidative stress-related diseases .

Antimicrobial and Antitubercular Effects

Research has indicated that indole derivatives can have significant antimicrobial and antitubercular effects. This is particularly important in the development of new treatments for bacterial infections, including drug-resistant strains .

Antidiabetic Potential

Indole-based compounds are being investigated for their potential use in treating diabetes. Their interaction with biological systems could lead to the development of novel antidiabetic medications .

Antimalarial Activity

The indole nucleus is present in compounds that have shown antimalarial activity. This opens up possibilities for the creation of new antimalarial drugs, which is critical given the resistance developed against current treatments .

Neuroprotective Effects

Indole derivatives may offer neuroprotective benefits, which could be valuable in treating neurodegenerative diseases. The diverse biological activities of these compounds make them suitable for further exploration in this field .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O/c26-21-7-3-1-6-20(21)16-27-25(32)19-9-12-30(13-10-19)23-15-24(29-17-28-23)31-14-11-18-5-2-4-8-22(18)31/h1-8,11,14-15,17,19H,9-10,12-13,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUAJZGUIINTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide

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